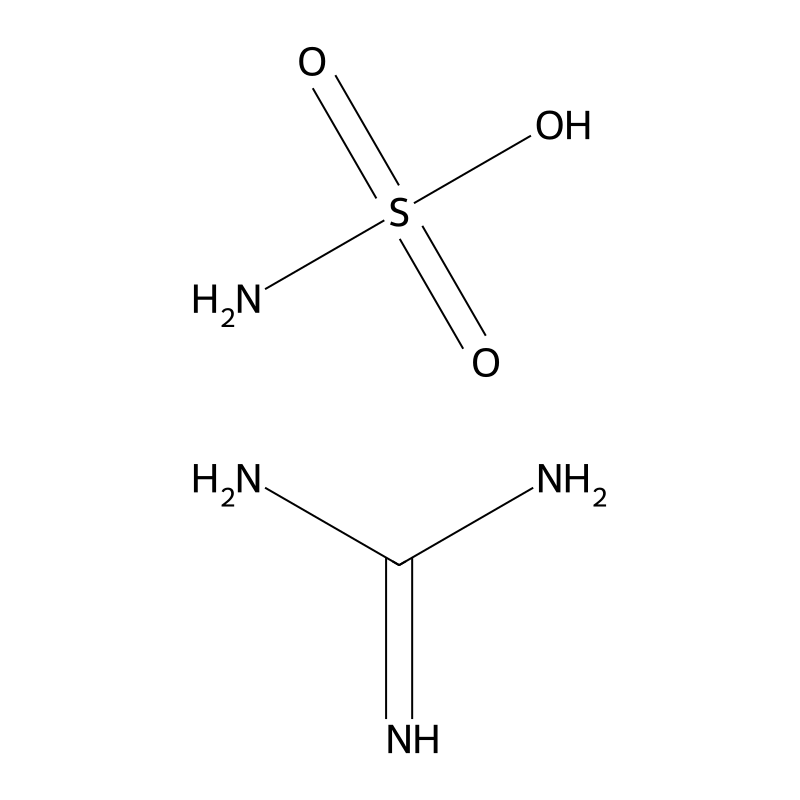Guanidine sulfamate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Medicinal Chemistry
Studies have explored the potential therapeutic effects of GS. Here are some promising areas:
Anti-Cancer Activity
Research suggests GS may exhibit anti-cancer properties. A study published in the International Journal of Molecular Sciences found that GS induced cell death in human liver cancer cells []. Further research is needed to understand its mechanisms and potential for cancer treatment.
Neuroprotective Effects
Some studies indicate GS may have neuroprotective properties. Research published in Neuroscience Letters suggests GS may protect against neuronal death caused by glutamate excitotoxicity, a factor implicated in neurodegenerative diseases []. More research is required to confirm its effectiveness in treating these conditions.
Anti-inflammatory Properties
Early research suggests GS might possess anti-inflammatory properties. A study published in Mediators of Inflammation explored the anti-inflammatory effects of GS in lipopolysaccharide-induced acute lung injury in mice []. Further investigation is needed to determine its potential for treating inflammatory diseases.
Note
Other Research Applications
Beyond medicinal chemistry, GS is being explored in other scientific research areas:
Metal Ion Chelation
Due to its ability to form stable complexes with metal ions, GS has potential applications in various fields. For instance, research suggests it can be used for metal ion removal from wastewater.
Organic Synthesis
GS is a valuable building block for organic synthesis. Its use in the synthesis of dyes, pharmaceutical intermediates, and other fine chemicals is being investigated [].
Guanidine sulfamate is an organic compound characterized by the formula CH₅N₃·H₃NO₃S, with a molecular weight of 156.16 g/mol. It is a white crystalline solid that is soluble in water and exhibits a range of chemical properties due to its guanidine and sulfamate functional groups. This compound is primarily used in various industrial applications, particularly in the field of flame retardants and as an intermediate in chemical synthesis.
- Acid-Base Reactions: As a weak base, guanidine sulfamate can react with acids to form salts.
- Nucleophilic Substitution: The nucleophilic nature of the guanidine group allows it to engage in substitution reactions with electrophiles.
- Decomposition Reactions: Under certain conditions, guanidine sulfamate can decompose, releasing nitrogen oxides and other products.
These reactions make guanidine sulfamate a versatile compound in synthetic chemistry and material science.
Guanidine sulfamate can be synthesized through various methods:
- Reaction of Guanidine with Sulfuric Acid: Guanidine is reacted with sulfuric acid to form guanidine sulfate, which can then be converted to guanidine sulfamate.
- From Urea and Ammonium Sulfamate: A method involves reacting urea with ammonium sulfamate under controlled conditions to yield guanidine sulfamate .
- Use of Slaked Lime: The synthesis can also involve treating a mixture containing guanidine with slaked lime to facilitate the formation of the compound .
These methods highlight the compound's accessibility for industrial applications.
Guanidine sulfamate finds utility in several areas:
- Flame Retardants: It is used as a flame retardant in materials such as wood pulp paper, enhancing fire resistance properties .
- Chemical Intermediate: The compound serves as an intermediate in the synthesis of various organic compounds.
- Agricultural Chemicals: Its potential use in agrochemicals is being explored, particularly for pest control formulations.
Studies on the interactions of guanidine sulfamate have primarily focused on its reactivity with other chemicals and its biological interactions. For instance, its interaction with flame retardant formulations has been examined to assess its effectiveness in enhancing fire resistance . Additionally, preliminary studies suggest potential interactions with cellular components that warrant further exploration.
Guanidine sulfamate shares structural similarities with several other compounds. Here are some notable examples:
Guanidine sulfamate's uniqueness lies in its dual functionality as both a flame retardant and a potential biological agent, distinguishing it from other similar compounds that may serve more specialized roles.
GHS Hazard Statements
H302 (57.14%): Harmful if swallowed [Warning Acute toxicity, oral];
H412 (42.86%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








